molecular formula C19H20N2O2S B2801112 N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 862980-12-9

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2801112
CAS No.: 862980-12-9
M. Wt: 340.44
InChI Key: XACFEASWGSPODZ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylphenyl amine with appropriate thiazepine derivatives under controlled conditions. The reaction pathway often includes cyclization and acylation steps to form the final product.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For example:

  • Gram-positive Bacteria : The compound showed efficacy against Staphylococcus aureus and Staphylococcus epidermidis, with zones of inhibition comparable to or exceeding those of standard antibiotics like Ciprofloxacin.
  • Gram-negative Bacteria : It also demonstrated activity against Escherichia coli and Proteus vulgaris, indicating a broad spectrum of antimicrobial action .
Compound Zone of Inhibition (mm) Gram-positive Gram-negative
N-(3,5-Dimethylphenyl)-2-(4-oxo-thiazepin)19 (S. aureus)22 (S. epidermidis)18 (E. coli)
Ciprofloxacin19 (S. aureus)18 (S. epidermidis)16 (E. coli)

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound using various cancer cell lines:

  • MCF-7 Cell Line : The compound exhibited cytotoxic effects against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.
  • A549 and Caco-2 Cell Lines : Additional testing on lung cancer (A549) and colon cancer (Caco-2) cell lines revealed promising results in inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of N-(3,5-dimethylphenyl)-2-(4-oxo-thiazepin) is influenced by various structural modifications:

  • Substituents on the Phenyl Ring : The presence of methyl groups at positions 3 and 5 enhances both antimicrobial and anticancer activities.
  • Thiazepine Core Modifications : Variations in the thiazepine structure can lead to altered biological profiles, indicating that specific functional groups may enhance activity against particular pathogens or cancer cells.

Case Studies

Several studies have documented the biological effects of related thiazepine derivatives:

  • Antimicrobial Efficacy : A study reported that derivatives with similar structures exhibited potent activity against drug-resistant strains of bacteria, highlighting their potential for therapeutic applications .
  • Cancer Cell Line Studies : Research focusing on thiazepine derivatives demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that modifications to the thiazepine structure can enhance anticancer properties .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-9-14(2)11-15(10-13)20-18(22)12-21-16-5-3-4-6-17(16)24-8-7-19(21)23/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFEASWGSPODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)CCSC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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